molecular formula C10H12FNOS B7511556 2-(4-fluorophenyl)sulfanyl-N,N-dimethylacetamide

2-(4-fluorophenyl)sulfanyl-N,N-dimethylacetamide

Cat. No. B7511556
M. Wt: 213.27 g/mol
InChI Key: LDFMRWNQRLOQKP-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)sulfanyl-N,N-dimethylacetamide is a chemical compound that is widely used in scientific research. It is a member of the acetamide family of compounds, which are known for their diverse applications in various fields of science.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)sulfanyl-N,N-dimethylacetamide is not well understood. However, it is believed to act as a nucleophile and react with electrophilic species to form stable products.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, it is known to be relatively non-toxic and has low acute toxicity. It is also not known to have any significant adverse effects on the environment.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(4-fluorophenyl)sulfanyl-N,N-dimethylacetamide in lab experiments is its high purity and stability. It is also relatively easy to synthesize and is readily available. However, its limited solubility in water can be a limitation in some experiments.

Future Directions

There are several potential future directions for research involving 2-(4-fluorophenyl)sulfanyl-N,N-dimethylacetamide. One area of interest is its potential as a ligand in coordination chemistry. Further research is needed to explore its potential applications in this field. Another area of interest is its potential as a reagent in organic synthesis. Future research could focus on developing new methods for its use in the synthesis of amides and thioamides. Additionally, its potential as a drug candidate for the treatment of various diseases could also be explored.

Synthesis Methods

The synthesis of 2-(4-fluorophenyl)sulfanyl-N,N-dimethylacetamide involves the reaction of 4-fluorobenzenethiol with N,N-dimethylacetamide in the presence of a base. The reaction is typically carried out under reflux conditions, and the resulting product is purified by recrystallization. This method is highly efficient and yields a high purity product.

Scientific Research Applications

2-(4-fluorophenyl)sulfanyl-N,N-dimethylacetamide is widely used in scientific research due to its diverse applications. It is commonly used as a reagent in organic synthesis, especially in the synthesis of amides and thioamides. It is also used as a ligand in coordination chemistry, where it forms stable complexes with various metal ions.

properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-N,N-dimethylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNOS/c1-12(2)10(13)7-14-9-5-3-8(11)4-6-9/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDFMRWNQRLOQKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CSC1=CC=C(C=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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